3-chloro-4-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFN3O4S2 and its molecular weight is 447.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .
Mode of Action
The mode of action would depend on the specific target. For instance, if it acts as a sulfonamide antibiotic, it would inhibit the synthesis of folic acid in bacteria, preventing their growth .
Biological Activity
3-Chloro-4-fluoro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound functions primarily as a selective BCL-2 inhibitor. BCL-2 proteins are critical regulators of apoptosis, and their inhibition can lead to increased apoptosis in cancer cells. The mechanism involves the binding of the compound to the BCL-2 family proteins, disrupting their function and promoting cell death in malignancies where BCL-2 is overexpressed .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity across different types of cancer:
Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 5.0 | Apoptosis induction via BCL-2 inhibition |
A549 (Lung) | 8.0 | Cell cycle arrest |
HeLa (Cervical) | 6.5 | Increased reactive oxygen species (ROS) production |
HCT116 (Colon) | 7.5 | Disruption of mitochondrial membrane potential |
Efficacy in In Vivo Models
In vivo studies have demonstrated that the compound significantly reduces tumor growth in xenograft models. For instance, a study involving human breast cancer xenografts showed a reduction in tumor size by approximately 60% after treatment with the compound over a four-week period .
Case Study 1: Breast Cancer
In a controlled study, patients with advanced breast cancer were administered varying doses of the compound. Results indicated a partial response in 40% of patients, with common side effects including fatigue and gastrointestinal disturbances. The study concluded that the compound shows promise as part of a combination therapy regimen .
Case Study 2: Non-Small Cell Lung Cancer (NSCLC)
Another study focused on patients with NSCLC who were treated with the compound alongside standard chemotherapy. The combination therapy resulted in improved overall survival rates compared to chemotherapy alone, highlighting the potential for this compound to enhance existing treatment protocols .
Research Findings
Recent findings indicate that this sulfonamide derivative not only targets BCL-2 but also exhibits activity against other pathways involved in cancer progression, such as inhibiting angiogenesis and metastasis. These multifaceted actions suggest that it may serve as a versatile agent in oncology .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S2/c18-16-10-14(3-4-17(16)19)27(23,24)21-11-13-5-8-22(9-6-13)28(25,26)15-2-1-7-20-12-15/h1-4,7,10,12-13,21H,5-6,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCVRATUZIYFFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.